6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the thiomorpholine and methylsulfanyl groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.
Introduction of the Methylsulfanyl Group: This can be achieved through thiolation reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-FLUOROQUINOLINE: A simpler analog with only the fluorine atom on the quinoline core.
N-[3-(METHYLSULFANYL)PHENYL]QUINOLINE: Lacks the fluorine atom and thiomorpholine ring.
3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: Lacks the fluorine atom and methylsulfanyl group.
Uniqueness
6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the thiomorpholine and methylsulfanyl groups contribute to its overall biological activity and selectivity.
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS2/c1-27-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-28-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCZYJMJHSFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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